molecular formula C2H6Cl2S B15483903 Sulfonium, chlorodimethyl-, chloride CAS No. 23372-58-9

Sulfonium, chlorodimethyl-, chloride

Cat. No.: B15483903
CAS No.: 23372-58-9
M. Wt: 133.04 g/mol
InChI Key: QBULTKZGKKTANH-UHFFFAOYSA-M
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Description

Sulfonium, chlorodimethyl-, chloride (chemical formula: C₂H₆Cl₂S; IUPAC name: chloro(dimethyl)sulfonium chloride) is a sulfonium salt characterized by a central sulfur atom bonded to two methyl groups, one chlorine atom, and a chloride counterion . Its structure is (CH₃)₂ClS⁺Cl⁻, making it a trialkylsulfonium compound with mixed alkyl/chloro substituents. Unlike quaternary ammonium compounds, sulfonium ions carry a +1 charge localized on sulfur, influencing their reactivity and interactions .

While less studied for biological applications, this compound serves as a reagent in organic synthesis, particularly in nucleophilic substitution and fragmentation reactions (e.g., Pummerer rearrangements) . Its structural simplicity contrasts with more complex sulfonium derivatives like S-methylmethionine sulfonium chloride (MMSC), which have well-documented therapeutic roles .

Properties

CAS No.

23372-58-9

Molecular Formula

C2H6Cl2S

Molecular Weight

133.04 g/mol

IUPAC Name

chloro(dimethyl)sulfanium;chloride

InChI

InChI=1S/C2H6ClS.ClH/c1-4(2)3;/h1-2H3;1H/q+1;/p-1

InChI Key

QBULTKZGKKTANH-UHFFFAOYSA-M

Canonical SMILES

C[S+](C)Cl.[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key sulfonium compounds and their distinguishing features:

Compound Molecular Formula Structure Applications Biological Activity Key Differences
Chlorodimethylsulfonium chloride C₂H₆Cl₂S (CH₃)₂ClS⁺Cl⁻ Organic synthesis, fragmentation reactions Limited bioactivity data; primarily a chemical reagent Simplest mixed alkyl/chloro sulfonium; no amino/carboxyl groups
S-Methylmethionine sulfonium chloride (MMSC) C₆H₁₄ClNO₂S (CH₃)₂S⁺CH₂CH(NH₂)COOH Cl⁻ Antiulcer, hepatoprotective, dietary supplements Antioxidant, anti-inflammatory, antitumor Contains methionine backbone with amino and carboxyl groups; classified as "vitamin U"
DMSP (Dimethylsulfoniopropionate chloride) C₅H₁₁ClO₂S (CH₃)₂S⁺CH₂CH₂COO⁻ Cl⁻ Marine biochemistry (osmolyte, sulfur cycling) Environmental role; no direct medicinal use Carboxylate group; critical in marine ecosystems
THT-18 (Trivalent sulfonium compound) Variable Tetrahydrothiophene-based amphiphile Antimicrobial agents Comparable to benzalkonium chloride (QACs); lower steric hindrance enhances activity Amphiphilic structure; outperforms QACs in bacterial membrane disruption
Trimethylsulfonium chloride C₃H₉ClS (CH₃)₃S⁺Cl⁻ Ionic liquids, phase-transfer catalysis Minimal bioactivity Fully methylated; simpler structure with no functional substituents

Chemical Reactivity and Stability

  • Charge Localization : Sulfonium ions exhibit stronger charge localization than ammonium analogs, affecting solubility and reactivity. For example, chlorodimethylsulfonium chloride undergoes Pummerer fragmentation upon activation, yielding desulfurated alkylation products .
  • Steric Effects : TSCs like THT-18 show enhanced antimicrobial activity compared to bulkier QACs due to reduced steric hindrance at the sulfur center .
  • Environmental Role : DMSP, a natural sulfonium compound, degrades into dimethyl sulfide (DMS), a key player in cloud nucleation and climate regulation .

Q & A

What are the common synthetic routes for preparing chlorodimethylsulfonium chloride, and how do reaction conditions influence yield?

Level: Basic
Methodological Answer:
Chlorodimethylsulfonium chloride is typically synthesized via two primary routes:

  • Ion-exchange method: Trimethylsulfonium iodide is converted to the chloride form using anion-exchange resins (e.g., Dowex 1), achieving ~83% yield .
  • Direct alkylation: Dimethyl sulfide reacts with methyl chloride or benzyl chloride in aqueous or solvent-based systems. For example, benzylbis(2-hydroxyethyl)sulfonium chloride was synthesized with 98% conversion by heating benzyl sulfide and bis(2-hydroxyethyl) sulfide at 70°C for 2 hours .
    Key factors affecting yield:
  • Purity of starting materials (e.g., avoiding hydrolysis side reactions).
  • Solvent choice (e.g., toluene improves exothermic control in epoxide synthesis) .
  • Reaction temperature (higher temperatures accelerate ylide formation but may increase side reactions) .

How can reaction parameters be optimized to minimize side reactions during sulfonium salt-mediated epoxidation?

Level: Advanced
Methodological Answer:
Epoxidation using benzyldimethylsulfonium chloride requires careful optimization:

  • Solvent selection: Toluene or ethylbenzene enhances thermal stability and product isolation compared to benzene .
  • Stoichiometry: Excess formaldehyde (3.6M) and NaOH (4.25 mol per sulfonium salt) improve styrene oxide yields to 86% .
  • Temperature control: Preheating to 55°C before rapid NaOH addition minimizes uncontrolled exotherms and byproducts like stilbenes .
  • Mechanistic considerations: Deuterium labeling studies confirm ylide intermediacy; steric hindrance or electron-withdrawing substituents may reduce reactivity .

What analytical techniques are most reliable for characterizing chlorodimethylsulfonium chloride and its derivatives?

Level: Basic
Methodological Answer:

  • Ionic chloride titration: Potentiometric titration with AgNO₃ confirms chloride content and purity .
  • NMR spectroscopy: ¹H and ¹³C NMR identify sulfonium structure (e.g., δ ~3.3 ppm for methyl groups in D₂O) .
  • Elemental analysis: Validates molecular formula (e.g., C₂H₆ClS requires C: 23.28%, H: 5.22%, Cl: 38.25%) .
    Sample preparation: Aqueous solutions must be concentrated in vacuo at room temperature to prevent decomposition .

How can researchers resolve discrepancies in spectroscopic data for sulfonium salt derivatives?

Level: Advanced
Methodological Answer:

  • Deuterated solvents: Use D₂O or CDCl₃ to eliminate proton exchange artifacts in NMR .
  • Control experiments: Compare synthesized compounds with commercial standards (e.g., triphenylsulfonium chloride, CAS 4270-70-6) to validate peaks .
  • Mass spectrometry: High-resolution MS (HRMS) distinguishes between isobaric species (e.g., sulfonium vs. sulfoxide derivatives) .
  • Crystallography: Single-crystal X-ray diffraction unambiguously confirms structure, as demonstrated for cobaltoceniumylamido derivatives .

What role does chlorodimethylsulfonium chloride play in the Swern oxidation mechanism?

Level: Basic
Methodological Answer:
In Swern oxidation, chlorodimethylsulfonium chloride (formed from DMSO and oxalyl chloride) reacts with alcohols to generate alkoxysulfonium intermediates. These decompose via ylide formation to yield ketones/aldehydes .
Key steps:

DMSO reacts with oxalyl chloride to form the sulfonium salt.

Alcohol nucleophilic attack produces an alkoxysulfonium ion.

Deprotonation generates a ylide, which undergoes [2,3]-sigmatropic rearrangement .

What advanced strategies improve stereochemical control in sulfonium ylide-mediated epoxidations?

Level: Advanced
Methodological Answer:

  • Chiral auxiliaries: Use enantiopure aldehydes or sulfonium salts to induce asymmetry .
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) stabilize ylides and enhance stereoselectivity .
  • Low-temperature kinetics: Slow ylide formation at –20°C reduces racemization .
  • Computational modeling: DFT studies predict transition states to guide ligand design .

How is chlorodimethylsulfonium chloride applied in agricultural research?

Level: Basic
Methodological Answer:
Trialkyl sulfonium chlorides, including chlorodimethyl derivatives, act as fungicides by disrupting fungal cell membranes. Patent studies demonstrate efficacy against Fusarium and Aspergillus via:

  • Formulation: Aqueous or solvent-based compositions (0.1–10% w/w) .
  • Mode of action: Sulfonium ions interfere with ergosterol biosynthesis or membrane permeability .

What structural modifications enhance the fungicidal activity of sulfonium salts?

Level: Advanced
Methodological Answer:

  • Alkyl chain length: C₃–C₄ chains optimize lipophilicity and membrane penetration .
  • Electron-withdrawing groups: Chlorine or nitro substituents increase electrophilicity and target binding .
  • Hybrid compounds: Conjugation with bioactive moieties (e.g., benzothiazole) broadens antifungal spectra .

What safety protocols are critical when handling chlorodimethylsulfonium chloride?

Level: Basic
Methodological Answer:

  • Eye exposure: Flush with water for 15 minutes; consult an ophthalmologist .
  • Skin contact: Wash with soap/water for 15 minutes; remove contaminated clothing .
  • Ingestion: Rinse mouth (if conscious) and seek immediate medical attention .
  • Storage: Keep in airtight containers away from moisture to prevent HCl release .

How can researchers assess the environmental impact of sulfonium salt degradation products?

Level: Advanced
Methodological Answer:

  • Hydrolysis studies: Monitor chloride and dimethyl sulfide release in aqueous buffers (pH 4–9) .
  • Ecotoxicology assays: Use Daphnia magna or Aliivibrio fischeri to quantify LC₅₀ values .
  • Degradation pathways: LC-MS identifies persistent metabolites (e.g., sulfonic acids) .
  • Regulatory compliance: Align with ZDHC MRSL limits for industrial effluents .

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